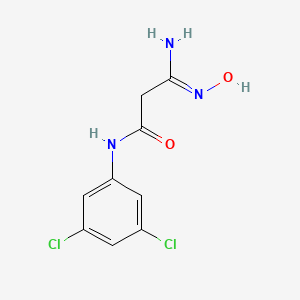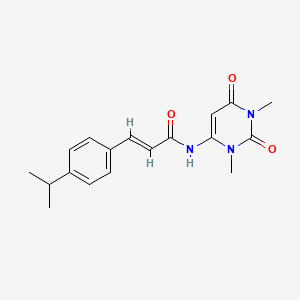![molecular formula C16H13N3O5 B5725131 5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)
5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxadiazole family, which has been widely studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Mecanismo De Acción
The mechanism of action of 5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In antimicrobial research, it has exhibited potent activity against a wide range of bacteria and fungi. In the study of ROS, it has been shown to selectively detect hydrogen peroxide in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be easily synthesized and modified to suit different research applications. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its use as a fluorescent probe for the detection of ROS in living cells. Future research may focus on developing more sensitive and selective probes for different ROS species. Additionally, the synthesis and modification of this compound may be further optimized to enhance its biological activity and expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the condensation of 3-(4-nitrophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-3-2-4-14(9-13)23-10-15-17-16(18-24-15)11-5-7-12(8-6-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYYAGCRZRUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)

![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)
![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)
![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)

